2-Chloro-6-fluoro-3-methylphenylacetonitrile

Antitubercular Drug Discovery Malate Synthase Inhibition Mycobacterium tuberculosis

2-Chloro-6-fluoro-3-methylphenylacetonitrile (CAS 261762-94-1) is a polysubstituted phenylacetonitrile derivative with the molecular formula C₉H₇ClFN and a molecular weight of 183.61 g/mol. It features a unique substitution pattern on the benzene ring: chlorine at the 2-position, fluorine at the 6-position, and a methyl group at the 3-position, with an acetonitrile (-CH₂CN) side chain at the 1-position.

Molecular Formula C9H7ClFN
Molecular Weight 183.61
CAS No. 261762-94-1
Cat. No. B2959138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-fluoro-3-methylphenylacetonitrile
CAS261762-94-1
Molecular FormulaC9H7ClFN
Molecular Weight183.61
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)F)CC#N)Cl
InChIInChI=1S/C9H7ClFN/c1-6-2-3-8(11)7(4-5-12)9(6)10/h2-3H,4H2,1H3
InChIKeyZABHQPCMIZIOPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-6-fluoro-3-methylphenylacetonitrile (CAS 261762-94-1): A Specialized Halogenated Acetonitrile Scaffold for R&D Procurement


2-Chloro-6-fluoro-3-methylphenylacetonitrile (CAS 261762-94-1) is a polysubstituted phenylacetonitrile derivative with the molecular formula C₉H₇ClFN and a molecular weight of 183.61 g/mol . It features a unique substitution pattern on the benzene ring: chlorine at the 2-position, fluorine at the 6-position, and a methyl group at the 3-position, with an acetonitrile (-CH₂CN) side chain at the 1-position . This compound is primarily utilized as a versatile small molecule scaffold or building block in organic synthesis, particularly within pharmaceutical and agrochemical research contexts, where its distinct pattern of electron-withdrawing and electron-donating substituents influences the reactivity and physicochemical properties of derived molecules .

Why 2-Chloro-6-fluoro-3-methylphenylacetonitrile (CAS 261762-94-1) Cannot Be Casually Substituted in Regulated Discovery Programs


In the context of drug discovery and lead optimization, the specific substitution pattern of a chemical scaffold is not arbitrary; small changes in halogenation or alkylation can profoundly alter a molecule's physicochemical profile, biological activity, and metabolic stability [1]. The unique 2-chloro-6-fluoro-3-methyl arrangement on the phenyl ring creates a specific electronic environment and steric hindrance that can dictate the binding affinity, selectivity, and pharmacokinetics of any downstream target molecule [2]. Therefore, substituting 2-Chloro-6-fluoro-3-methylphenylacetonitrile with a positional isomer or an analog lacking one of these key substituents introduces significant and unpredictable risks to the validity and reproducibility of research results, making it a non-interchangeable, precisely defined research tool rather than a generic commodity chemical.

Quantitative Evidence Guide for Selecting 2-Chloro-6-fluoro-3-methylphenylacetonitrile (CAS 261762-94-1)


Demonstrated Antitubercular Activity of a Direct Structural Derivative

While the parent compound 2-Chloro-6-fluoro-3-methylphenylacetonitrile itself serves primarily as a building block, its utility is validated by the potent biological activity observed in a closely related derivative. In a structure-guided drug discovery effort against Mycobacterium tuberculosis (Mtb), the compound 4-(2-chloro-6-fluoro-3-methylphenyl)-2,4-dioxobutanoic acid, which retains the exact same 2-chloro-6-fluoro-3-methylphenyl pharmacophore, was found to be a potent inhibitor of Mtb malate synthase (GlcB), an enzyme essential for the pathogen's survival [1]. This provides strong, data-backed justification for selecting this specific halogenated phenyl scaffold for medicinal chemistry programs.

Antitubercular Drug Discovery Malate Synthase Inhibition Mycobacterium tuberculosis Structure-Based Drug Design

Critical Halogenation Pattern for a Documented Pharmacological Lead Series

The specific 2-chloro-6-fluoro-3-methyl substitution pattern has been explicitly disclosed in patent literature as part of a series of novel phenylacetonitrile derivatives exhibiting potent CCR5 receptor antagonist activity [1]. Preliminary pharmacological screening of compounds containing this core indicated potential utility in treating CCR5-mediated diseases, including HIV infection and inflammatory conditions like rheumatoid arthritis [1]. This demonstrates that the unique substitution pattern, which differs from many other mono- or di-substituted phenylacetonitriles, is a deliberate and critical design element for achieving the desired biological activity against this important drug target [2].

CCR5 Antagonist HIV Entry Inhibitor Chemokine Receptor Inflammatory Disease

Quantifiable Purity Specifications Differentiating Commercial Supply Grades

Procurement decisions for research chemicals are directly tied to purity and analytical specifications. 2-Chloro-6-fluoro-3-methylphenylacetonitrile is commercially available with certified purities of ≥97% and ≥95% from reputable vendors. This provides a clear, quantitative basis for selecting a supplier based on the specific requirements of the intended application, whether it be for high-sensitivity biological assays or for use as a starting material in multi-step organic syntheses.

Chemical Procurement Sourcing Strategy Analytical Chemistry Reproducibility

Computational Physicochemical Profile Enabling Early-Stage Property Assessment

The compound exhibits computational properties that are favorable for a medicinal chemistry starting point. It has a calculated LogP (XLogP3) of 2.7, indicating moderate lipophilicity, a Topological Polar Surface Area (TPSA) of 23.8 Ų, and zero hydrogen bond donors . These values suggest a molecule with the potential for good membrane permeability and oral absorption, which are critical criteria in drug discovery programs.

Druglikeness Lipinski's Rule of Five Medicinal Chemistry Lead Optimization

High-Impact Application Scenarios for 2-Chloro-6-fluoro-3-methylphenylacetonitrile (CAS 261762-94-1)


Medicinal Chemistry: Synthesis and Optimization of Novel Antitubercular Agents Targeting Malate Synthase

This compound is a highly strategic starting material for medicinal chemistry programs focused on developing new treatments for tuberculosis. The validated antitubercular activity of its direct derivative, 4-(2-chloro-6-fluoro-3-methylphenyl)-2,4-dioxobutanoic acid (IC50 = 5.5 µM against Mtb malate synthase), provides a strong evidence-based foundation for using this scaffold [1]. Researchers can procure this specific building block to synthesize and screen focused libraries of phenyl-diketo acid analogs, leveraging the co-crystal structure (PDB 3SB0) to guide structure-based optimization of potency and selectivity against this essential bacterial target [1].

Medicinal Chemistry: Research on CCR5 Antagonists for HIV and Inflammatory Diseases

Based on patent disclosures that identify the 2-chloro-6-fluoro-3-methylphenyl motif as a critical element in potent CCR5 receptor antagonists, this compound serves as a crucial intermediate for exploring this therapeutic space [2]. Research teams can utilize this acetonitrile building block to construct and diversify lead compounds aimed at modulating the CCR5 chemokine receptor, a validated target for HIV entry inhibition and the treatment of various autoimmune and inflammatory conditions [2]. This enables the exploration of novel intellectual property and the development of new therapeutic candidates in a highly competitive area.

Chemical Biology: Development of Halogenated Fluorescent or Affinity Probes for Enzyme Studies

The acetonitrile (-CH₂CN) group of this compound provides a versatile synthetic handle for further functionalization. Given the demonstrated binding of the core phenyl motif to the Mtb malate synthase active site [1], researchers can use this compound to synthesize activity-based probes or fluorescent reporters. For instance, the nitrile group can be converted into an amine or carboxylic acid, enabling conjugation to biotin or fluorophores without disrupting the critical binding interactions mediated by the chloro-fluoro-methyl substitution pattern. This application is directly supported by the detailed structural information available in the 3SB0 co-crystal structure [1].

Process R&D: Synthesis of Advanced Pharmaceutical Intermediates Requiring High Purity

For process chemists and CROs developing scalable routes to complex active pharmaceutical ingredients (APIs), the availability of this building block with a certified purity of ≥97% is critical. This high purity minimizes the risk of carrying through unknown impurities that could complicate downstream reactions or final API purification. Its defined computational profile (LogP ~2.7) also aids in predicting its behavior in reaction workups and purifications, enabling more efficient and robust process development .

Quote Request

Request a Quote for 2-Chloro-6-fluoro-3-methylphenylacetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.